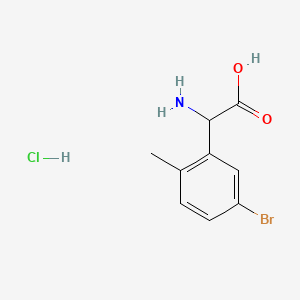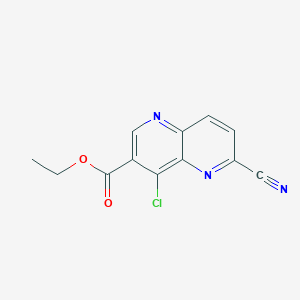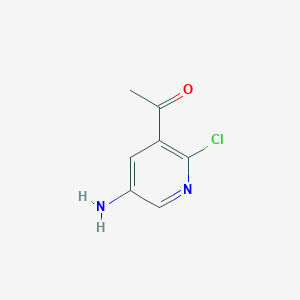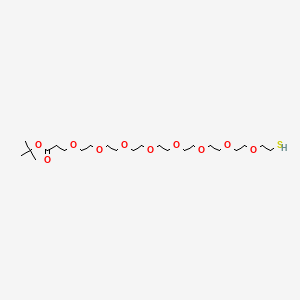
1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 It is a derivative of benzene, featuring methoxy, iodo, and fluoromethoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene typically involves the iodination of a dimethoxybenzene precursor followed by the introduction of a fluoromethoxy group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The fluoromethoxy group can be introduced using fluoromethyl ethers under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize microreactor systems that allow for precise control of reaction parameters, such as temperature and pressure, to optimize the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the fluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1,3-dimethoxy-4-azido-2-(fluoromethoxy)benzene, while oxidation with potassium permanganate can produce 1,3-dimethoxy-4-iodo-2-(fluoromethoxy)benzoic acid .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate can then undergo further reactions to yield various products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethoxy-4-iodobenzene: Lacks the fluoromethoxy group, making it less versatile in certain reactions.
1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene: Similar structure but with different positioning of the iodine and fluoromethoxy groups.
1-Iodo-2,5-dimethoxy-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluoromethoxy group, leading to different chemical properties .
Uniqueness
1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene is unique due to the presence of both iodine and fluoromethoxy groups, which provide distinct reactivity and potential for diverse applications in synthesis and research .
Eigenschaften
Molekularformel |
C9H10FIO3 |
|---|---|
Molekulargewicht |
312.08 g/mol |
IUPAC-Name |
3-(fluoromethoxy)-1-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-7-4-3-6(11)8(13-2)9(7)14-5-10/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
GNPCXXKBLAKYRM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)I)OC)OCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one](/img/structure/B14039460.png)

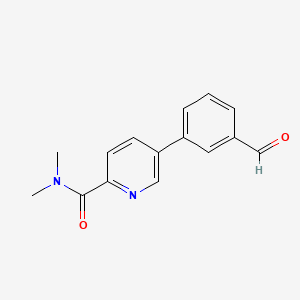
![Pyrrolo[2,3-f]indole](/img/structure/B14039485.png)
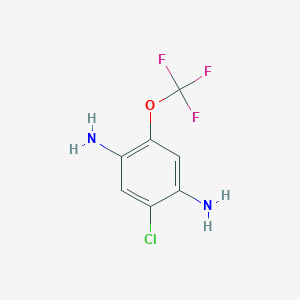
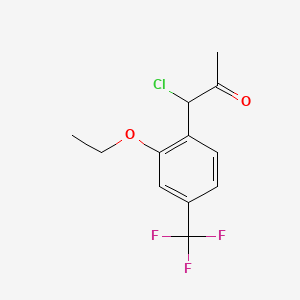
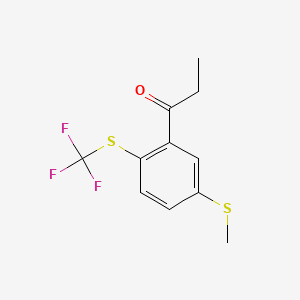
![3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14039504.png)
![(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine](/img/structure/B14039506.png)
